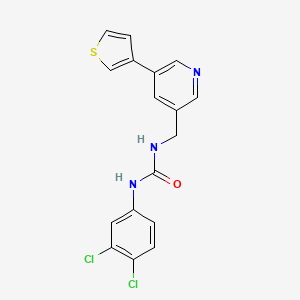
1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, also known as DCPMU, is a chemical compound that has been widely used in scientific research for its unique properties. DCPMU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular processes and disease mechanisms.
Applications De Recherche Scientifique
Synthetic Pathways and Metabolic Insights
The synthesis of urea derivatives, including 1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, highlights their potential in various scientific and medicinal contexts. Sinsheimer et al. (1976) demonstrated metabolic formation and synthesis pathways for related compounds, shedding light on hypocholesteremic effects observed in rats, indicating a potential for therapeutic applications beyond their basic chemical interest (Sinsheimer et al., 1976).
Electronic and Optical Properties
Investigations into the electronic and optical properties of urea derivatives have revealed their potential for application in nonlinear optics and optoelectronic device fabrication. Shkir et al. (2018) explored the electro-optic properties of a novel chalcone derivative, highlighting the material's suitability for optoelectronic applications due to its superior second and third harmonic generation capabilities (Shkir et al., 2018).
Anion Recognition and Sensing
Urea and thiourea derivatives exhibit significant potential in anion recognition and sensing, with applications ranging from environmental monitoring to biomedical diagnostics. Odago et al. (2011) synthesized thioamide, urea, and thiourea bridged rhenium(I) complexes, demonstrating their ability to act as receptors for anions via hydrogen bonding and electrostatic interactions, suggesting their utility in developing sensitive anion detection systems (Odago et al., 2011).
Cytokinin-like Activity and Plant Morphogenesis
The cytokinin-like activity of urea derivatives has been explored in the context of plant biology, where compounds such as forchlorofenuron (CPPU) and thidiazuron (TDZ) have been used to regulate cell division and differentiation in plant tissues. Ricci and Bertoletti (2009) discussed the role of these compounds in enhancing adventitious root formation, underlining their significance in agricultural biotechnology and plant morphogenesis research (Ricci & Bertoletti, 2009).
Nonlinear Optical (NLO) Materials
The structural and NLO properties of urea derivatives have been extensively studied, with findings indicating their high second harmonic generation efficiency and potential in NLO device applications. Menezes et al. (2014) synthesized and characterized 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP), demonstrating its 3.67 times higher SHG efficiency compared to urea, which could revolutionize the development of NLO materials (Menezes et al., 2014).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-15-2-1-14(6-16(15)19)22-17(23)21-8-11-5-13(9-20-7-11)12-3-4-24-10-12/h1-7,9-10H,8H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRQBEDMMGFKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

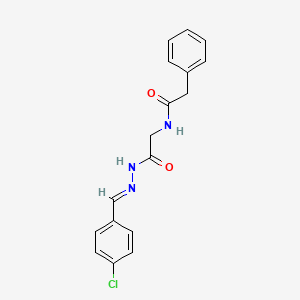

![2-(4-Fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2728110.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2728114.png)
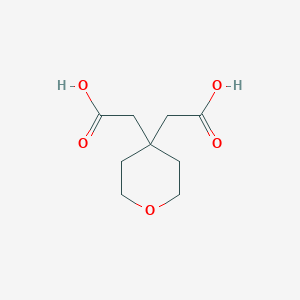
![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B2728118.png)


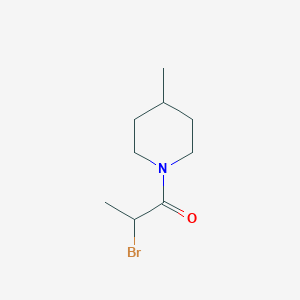
![1,7-dimethyl-3-[(4-methylphenyl)methyl]-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2728126.png)
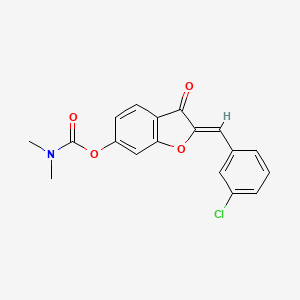

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2728130.png)